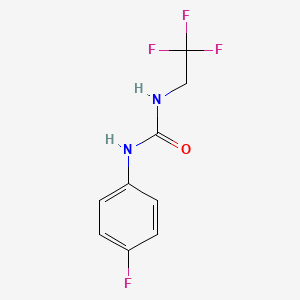
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoroethyl group attached to a urea backbone
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The fluorophenyl group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea can be compared with similar compounds such as:
N-(1,1-Bis-(4-fluorophenyl)-2,2,2-trifluoroethyl)-acetamide: This compound also contains a trifluoroethyl group and fluorophenyl groups, but differs in its acetamide backbone.
1-(4-fluorophenyl)pentylamine: This compound has a similar trifluoroethyl group but differs in the presence of a pentyl chain and amine group. The uniqueness of this compound lies in its urea backbone, which imparts specific chemical properties and potential biological activities.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPATVDAJJBDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)
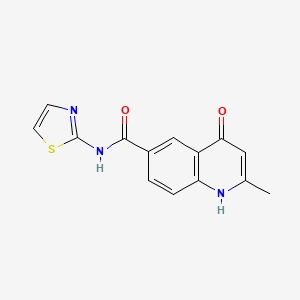
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)
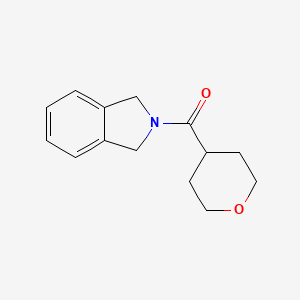

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)
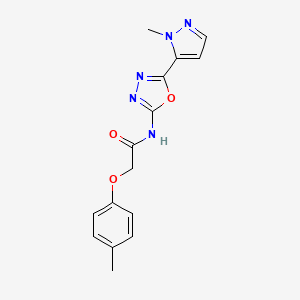
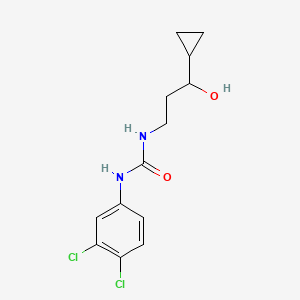
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)
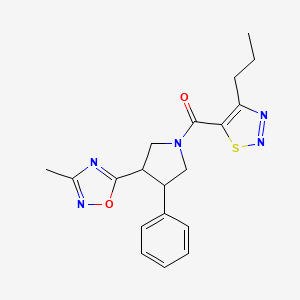
![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)
